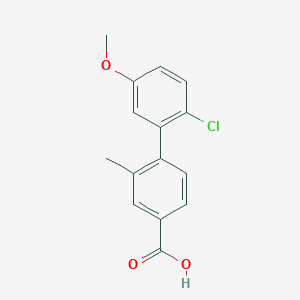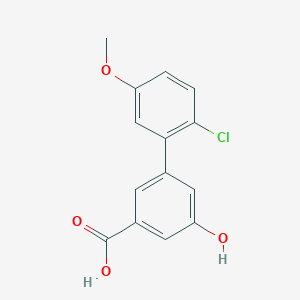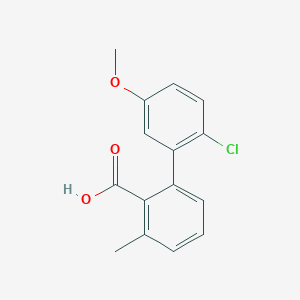
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid (3-CMPFBA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white solid with a molecular weight of 294.6 g/mol and a melting point of 117-118 °C. 3-CMPFBA is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used in laboratory experiments as a fluorescent probe and as a substrate for various enzymes.
科学的研究の応用
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is used in scientific research as a fluorescent probe and as a substrate for various enzymes. It is used to detect the presence of certain proteins and enzymes in biological samples, such as in cell cultures and tissue samples. It is also used to study the mechanism of action of certain enzymes, such as those involved in the metabolism of drugs and other compounds.
作用機序
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is a substrate for various enzymes. It is metabolized by enzymes such as cytochrome P450 and flavin-containing monooxygenases. These enzymes catalyze the oxidation of the 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% molecule, resulting in the formation of 3-chloro-4-fluoro-5-methoxybenzoic acid. This compound can then be further metabolized by other enzymes, such as glucuronosyltransferases, to produce a variety of metabolites.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% is metabolized by enzymes in the body to produce a variety of metabolites. These metabolites can have different effects on the body. For example, some of the metabolites of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% have been shown to have anti-inflammatory and anti-cancer properties. Other metabolites have been shown to have neurotoxic effects, while still others have been shown to have anti-diabetic properties.
実験室実験の利点と制限
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. Additionally, it has a relatively low toxicity, making it safe to use in experiments.
However, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require solubility. Additionally, it has a relatively low fluorescence intensity, making it difficult to detect in certain experiments.
将来の方向性
There are many potential future directions for the use of 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and more selective than 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%. Another potential direction is the development of new enzymes that can metabolize 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% more efficiently. Additionally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used in the development of new drug delivery systems and in the study of drug metabolism. Finally, 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% could be used to develop new agrochemicals and other chemicals for industrial applications.
合成法
3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with 4-fluorobenzoyl chloride in the presence of an organic base such as pyridine. This reaction produces 3-chloro-4-fluoro-5-methoxybenzoic acid. The second step involves the hydrolysis of the 3-chloro-4-fluoro-5-methoxybenzoic acid with a base such as sodium hydroxide to produce 3-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%.
特性
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-4-12(15)10(7-9)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGQAFMLKFCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691019 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-63-0 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)










